molecular formula C9H9BrO2 B3029072 (3-Bromo-5-methylphenyl)acetic acid CAS No. 51719-66-5

(3-Bromo-5-methylphenyl)acetic acid

Cat. No. B3029072
CAS RN: 51719-66-5
M. Wt: 229.07
InChI Key: CLTIMCXGBQJJIQ-UHFFFAOYSA-N
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Description

“(3-Bromo-5-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of acetic acid where the acetic acid molecule is substituted with a 3-bromo-5-methylphenyl group .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-methylphenyl)acetic acid” consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetic acid group . The molecular weight of the compound is 229.07 .

Scientific Research Applications

Antioxidant Activity

A study focused on marine red algae, Rhodomela confervoides, isolated various bromophenols, including derivatives similar to (3-Bromo-5-methylphenyl)acetic acid. These compounds showed potent antioxidant activities, comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting potential applications in preventing oxidative deterioration of food (Li et al., 2011).

Molecular Structure and Reactivity Analysis

A study on the structure of 3-Bromo Phenyl Acetic acid (3BPAA) used various spectroscopic methods and density functional theory calculations. This research provided insights into the electronic properties and molecular structure, such as molecular electrostatic potential and HOMO-LUMO plots. Such studies are crucial for understanding the chemical behavior and potential applications in materials science (Rahuman et al., 2020).

Potential Biological Activities

In a study exploring the antimicrobial properties of certain compounds, derivatives of (3-Bromo-5-methylphenyl)acetic acid demonstrated significant antimicrobial activity against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Reddy et al., 2013).

Future Directions

The future directions for research on “(3-Bromo-5-methylphenyl)acetic acid” could involve exploring its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on developing more efficient synthesis methods and understanding its reactivity and mechanism of action .

properties

IUPAC Name

2-(3-bromo-5-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTIMCXGBQJJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298206
Record name 3-Bromo-5-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-methylphenyl)acetic acid

CAS RN

51719-66-5
Record name 3-Bromo-5-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51719-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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